![molecular formula C5H7BrN4 B2514011 2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine CAS No. 1260663-45-3](/img/structure/B2514011.png)
2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine” is a chemical compound with the molecular formula C5H7BrN4 and a molecular weight of 203.04 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine” is characterized by a bromine atom attached to a complex ring structure consisting of carbon, nitrogen, and hydrogen atoms .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Building Blocks
The [1,2,4]triazolo[4,3-a]pyrazine platform, which includes 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, has been used to create building blocks relevant to medicinal chemistry . These methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
Development of Small Molecule Libraries
This compound has been used in the development of focused small molecule libraries . These libraries can be used for various purposes in medicinal chemistry, including the discovery of novel receptor agonists and antagonists .
RORγt Inverse Agonists
1,2,4-triazolo[1,5-a]pyridines, which are related to the compound , have been found to act as RORγt inverse agonists . These compounds could potentially be used in the treatment of autoimmune diseases .
PHD-1 Inhibitors
These compounds have also been found to act as PHD-1 inhibitors . This could potentially have applications in the treatment of anemia and ischemic diseases .
JAK1 and JAK2 Inhibitors
1,2,4-triazolo[1,5-a]pyridines have been found to act as inhibitors of JAK1 and JAK2 . These compounds could potentially be used in the treatment of inflammatory diseases and cancers .
Treatment of Cardiovascular Disorders
These compounds have been used in the treatment of cardiovascular disorders . This includes conditions such as hypertension and heart failure .
Treatment of Type 2 Diabetes
1,2,4-triazolo[1,5-a]pyridines have been used in the treatment of type 2 diabetes . They could potentially be used to improve insulin sensitivity and glucose homeostasis .
Treatment of Hyperproliferative Disorders
These compounds have been used in the treatment of hyperproliferative disorders . This includes conditions such as psoriasis and cancer .
Wirkmechanismus
Target of Action
Similar compounds have been found to target receptors in the human body . More research is needed to identify the specific targets of this compound.
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . More research is needed to determine the specific pathways affected by this compound.
Pharmacokinetics
The unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .
Result of Action
Similar compounds have been found to have antiproliferative action against human colon cancer cell lines
Action Environment
Environmental factors can significantly influence the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.
Eigenschaften
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c6-5-8-4-3-7-1-2-10(4)9-5/h7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVAZAPQPSGAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine | |
CAS RN |
1260663-45-3 |
Source
|
Record name | 2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.